molecular formula C21H28FN3O2 B5503785 2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide

2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide

Cat. No. B5503785
M. Wt: 373.5 g/mol
InChI Key: YRBDMNPPFGYOLC-PKOBYXMFSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives, including compounds with complex bicyclic structures similar to the molecule , often involves multi-step chemical reactions. For example, acetamides and arylureas derived from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles have been synthesized, demonstrating the intricate steps required to produce such molecules. These processes may involve nucleophilic substitutions, ring closures, and functional group transformations to achieve the desired bicyclic acetamide structures (Mazzone et al., 1987).

Molecular Structure Analysis

The molecular structure of bicyclic acetamides, including the target molecule, is characterized by the presence of multiple ring systems and functional groups. The structural analysis often involves spectroscopic methods such as NMR and IR spectroscopy, aiding in understanding the spatial arrangement of atoms and the electronic environment. For instance, compounds like ethyl 2,2-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-6-carboxylate offer insights into the structural intricacies of bicyclic systems (Golding & Hall, 1975).

Chemical Reactions and Properties

Bicyclic acetamides undergo various chemical reactions, influenced by their unique structural features. These reactions can include nucleophilic attacks on carbonyl groups, ring-opening reactions, and modifications of substituents. The reactivity patterns help in understanding the chemical behavior and potential applications of these compounds. For example, the reactions of ethyl 2-diazo-2-(5-fluoro-2-halonicotinoyl)acetate with trialkylphosphine leading to pyridazine derivatives highlight the versatility of bicyclic acetamides in synthetic chemistry (Miyamoto & Matsumoto, 1990).

Physical Properties Analysis

The physical properties of bicyclic acetamides, such as melting points, solubility, and crystalline structure, are crucial for their practical application and handling. These properties are often determined through experimental measurements and can provide insights into the stability and storage conditions required for these compounds. For example, the synthesis and crystal structure analysis of N-(2,6-dichloro-4-thrifloromethylphenyl) acetamide provide valuable data on the physical characteristics of similar bicyclic acetamides (Ping, 2007).

Chemical Properties Analysis

The chemical properties of bicyclic acetamides, including acidity, basicity, and reactivity towards various reagents, are fundamental to understanding their behavior in chemical reactions and potential applications. These properties are influenced by the molecular structure, particularly the electron-withdrawing or donating effects of substituents. Studies on compounds like 2-(2-chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors exemplify the significance of understanding the chemical properties of bicyclic acetamides (Lee et al., 2007).

Scientific Research Applications

Biological Activity and Synthesis

  • Enzyme Inhibition : Certain derivatives containing cyclopropyl moieties have been found to be effective inhibitors of cytosolic carbonic anhydrase I and II isoforms as well as acetylcholinesterase (AChE) enzymes, suggesting potential therapeutic applications in treating diseases such as Alzheimer's, Parkinson's, and other neurodegenerative conditions (Boztaş et al., 2019).

  • Antitumor Activity : Novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have shown promising inhibitory effects on various cancer cell lines, indicating potential utility in cancer therapy (Albratty et al., 2017).

  • Cycloaddition Reactions : The cycloaddition of diazoacetamide with unstrained substrates demonstrates the synthetic versatility of compounds incorporating diazo and acetamide groups, highlighting their potential in creating novel therapeutic agents (Gold et al., 2016).

  • Cyclopropanation Reactions : Research on rhodium(II)-catalyzed inter- and intramolecular cyclopropanations with alkyl-diazo(triorganylsilyl)acetates explores novel synthetic pathways for creating structurally complex and biologically relevant molecules (Müller & Lacrampe, 2004).

Mechanisms of Action and Molecular Docking

  • Selective Inhibition : Investigations into the mechanism of action of species-selective P2X7 receptor antagonists provide a foundation for the design of targeted therapies for inflammatory and neuropathic pain, showcasing the importance of chemical specificity and receptor interaction (Michel et al., 2009).

  • Antimicrobial and Antifungal Properties : Certain acetamide derivatives demonstrate broad-spectrum antifungal activity, offering a potential avenue for the development of new antifungal drugs (Bardiot et al., 2015).

properties

IUPAC Name

2-[(1S,5R)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O2/c22-18-6-3-15(4-7-18)9-10-23-20(26)14-24-12-17-5-8-19(13-24)25(21(17)27)11-16-1-2-16/h3-4,6-7,16-17,19H,1-2,5,8-14H2,(H,23,26)/t17-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBDMNPPFGYOLC-PKOBYXMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3CCC(C2=O)CN(C3)CC(=O)NCCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3CC3)CC(=O)NCCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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